
2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the CAS Number: 1431962-93-4 . It has a molecular weight of 241.64 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10F3NO.ClH/c1-6-4-7 (2-3-8 (6)13)14-5-9 (10,11)12;/h2-4H,5,13H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO.ClH/c1-6-4-7 (2-3-8 (6)13)14-5-9 (10,11)12;/h2-4H,5,13H2,1H3;1H . This indicates that the molecule consists of a 2-methyl-4-aniline group attached to a 2,2,2-trifluoroethoxy group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at ambient temperature . More detailed physical and chemical properties could not be found in the web search results.Aplicaciones Científicas De Investigación
Synthesis and Material Development
The synthesis of ortho-trifluoromethoxylated aniline derivatives showcases the significant role of 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride in developing new pharmaceuticals, agrochemicals, and functional materials. This process highlights the use of Togni reagent II in transforming methyl 4-(N-hydroxyacetamido)benzoate to methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the compound's utility as a synthetic building block for various applications (Pengju Feng & Ming‐Yu Ngai, 2016).
Liquid Crystalline Properties
Research on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl or trifluoromethoxy end groups reveals their stable smectic phases and the effect of moderately polar nature on stabilizing monolayer smectic states. These findings are crucial for understanding liquid crystalline properties and could influence the design of materials with specific phase behavior (S. Miyajima et al., 1995).
Photochromic and Fluorescent Properties
The synthesis of polyurethane cationomers with anil groups, incorporating structures capable of intramolecular proton transfer, underscores the potential of this compound in creating materials with unique photochromic and fluorescent properties. This research opens avenues for the development of novel polymeric films with potential applications in sensing and imaging technologies (E. Buruianǎ et al., 2005).
Agrochemical Synthesis
The compound's application extends to the agrochemical sector, where its derivatives are synthesized for use as intermediates in high-efficiency, low-toxic pesticides. The synthesis processes and applications of these derivatives highlight the compound's importance in the development of new herbicides and pesticides, showcasing its versatility and significance in agricultural sciences (Zhou Li-shan, 2002).
Electrocatalytic and Conductive Properties
Research on the electrocatalytic properties of polyaniline synthesized in ionic liquids, including this compound, presents significant insights into its application in electrochemistry. These studies demonstrate the compound's potential in enhancing electrocatalytic activity for redox reactions and its role in the development of conductive polymers with applications in electronic and energy devices (Qi Ximin et al., 2005).
Safety and Hazards
The safety information available indicates that 2-Methyl-4-(2,2,2-trifluoroethoxy)aniline hydrochloride may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .
Propiedades
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-4-7(2-3-8(6)13)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFAMCWTKVENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2869546.png)
![1-(4-Fluoro-2-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2869547.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2869549.png)
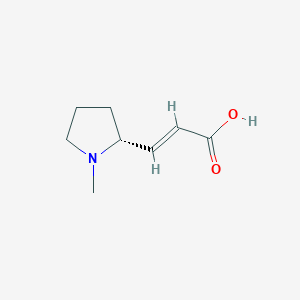
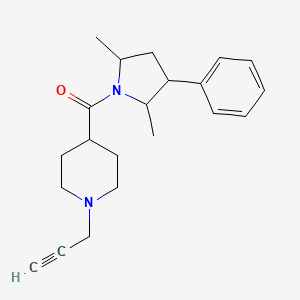
![ethyl 2-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2869554.png)
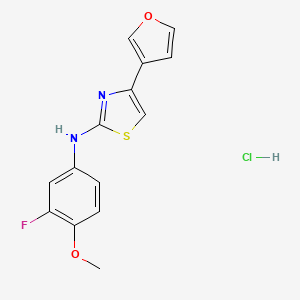
![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)
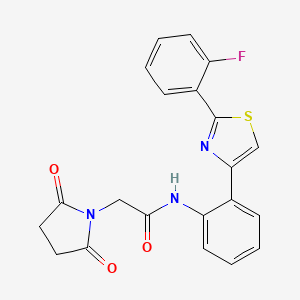
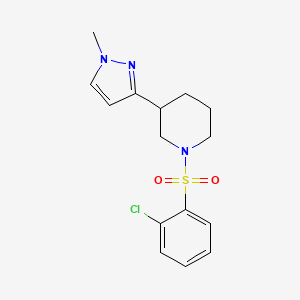
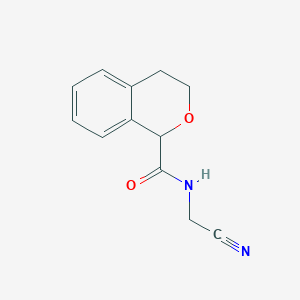
![N-[4-(2-chloroethoxy)-2-nitrophenyl]acetamide](/img/structure/B2869568.png)
